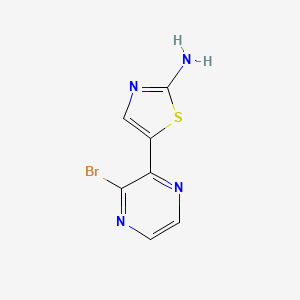
5-(3-Bromopyrazin-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
The synthesis of 5-(3-Bromopyrazin-2-yl)thiazol-2-amine typically involves the condensation of 3-bromopyrazine-2-carboxylic acid with thioamides under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring .
Analyse Des Réactions Chimiques
5-(3-Bromopyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(3-Bromopyrazin-2-yl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of thiazole-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 5-(3-Bromopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3-Bromopyrazin-2-yl)thiazol-2-amine include other thiazole and pyrazine derivatives, such as:
5-(2-Pyridyl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
5-(3-Chloropyrazin-2-yl)thiazol-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of bromine and nitrogen atoms, which can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C7H5BrN4S |
|---|---|
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
5-(3-bromopyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-6-5(10-1-2-11-6)4-3-12-7(9)13-4/h1-3H,(H2,9,12) |
Clé InChI |
JCNRYNOAYCNWIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C2=CN=C(S2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



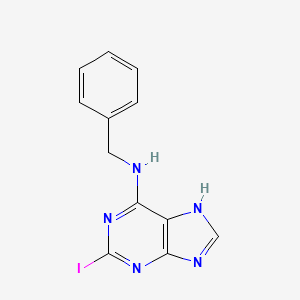
![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)
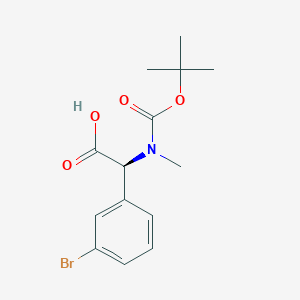


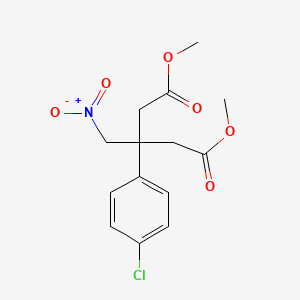

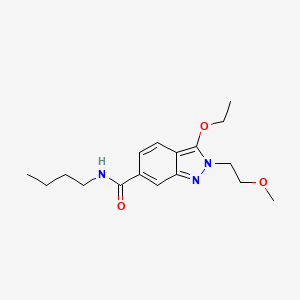


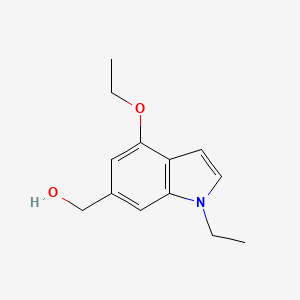

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
